Cas no 1341366-64-0 (1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl-)
![1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl- structure](https://ja.kuujia.com/scimg/cas/1341366-64-0x500.png)
1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl-
- n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine
- CS-0300394
- (2-aminopropyl)[3-(dimethylamino)propyl]methylamine
- AKOS013004224
- 1341366-64-0
- EN300-717659
-
- インチ: 1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3
- InChIKey: NJSXCYXLIKUBNX-UHFFFAOYSA-N
- SMILES: C(N(CCCN(C)C)C)C(N)C
計算された属性
- 精确分子量: 173.189197746g/mol
- 同位素质量: 173.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 6
- 複雑さ: 104
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 32.5Ų
じっけんとくせい
- 密度みつど: 0.885±0.06 g/cm3(Predicted)
- Boiling Point: 215.2±8.0 °C(Predicted)
- 酸度系数(pKa): 9.70±0.10(Predicted)
1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717659-0.5g |
(2-aminopropyl)[3-(dimethylamino)propyl]methylamine |
1341366-64-0 | 0.5g |
$1165.0 | 2023-05-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371064-500mg |
n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine |
1341366-64-0 | 98% | 500mg |
¥29352.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371064-100mg |
n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine |
1341366-64-0 | 98% | 100mg |
¥24991.00 | 2024-08-09 | |
Enamine | EN300-717659-0.25g |
(2-aminopropyl)[3-(dimethylamino)propyl]methylamine |
1341366-64-0 | 0.25g |
$1117.0 | 2023-05-27 | ||
Enamine | EN300-717659-0.05g |
(2-aminopropyl)[3-(dimethylamino)propyl]methylamine |
1341366-64-0 | 0.05g |
$1020.0 | 2023-05-27 | ||
Enamine | EN300-717659-2.5g |
(2-aminopropyl)[3-(dimethylamino)propyl]methylamine |
1341366-64-0 | 2.5g |
$2379.0 | 2023-05-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371064-250mg |
n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine |
1341366-64-0 | 98% | 250mg |
¥24122.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371064-50mg |
n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine |
1341366-64-0 | 98% | 50mg |
¥23868.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371064-1g |
n1-(3-(Dimethylamino)propyl)-n1-methylpropane-1,2-diamine |
1341366-64-0 | 98% | 1g |
¥30592.00 | 2024-08-09 | |
Enamine | EN300-717659-0.1g |
(2-aminopropyl)[3-(dimethylamino)propyl]methylamine |
1341366-64-0 | 0.1g |
$1068.0 | 2023-05-27 |
1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl- 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1,2-Propanediamine, N1-[3-(dimethylamino)propyl]-N1-methyl-に関する追加情報
Advanced Applications and Recent Developments of N,N,N'-Trimethyldiethylenetriamine
N,N,N'-Trimethyldiethylenetriamine, also known by its systematic IUPAC name 1,2-Propanediamine, N₁-[3-(dimethylamino)propyl]-N₁-methyl-, is a multifunctional organic amine with the CAS registry number CAS 1341366-64-0. This compound features a branched aliphatic structure incorporating two primary amine groups and one secondary amine group within a compact molecular framework. The presence of quaternary ammonium moieties enhances its stability in aqueous environments while maintaining reactivity toward electrophilic substrates. Recent studies highlight its unique role in bioconjugation chemistry due to the spatial arrangement of its amine functionalities.
In pharmaceutical synthesis, this compound has emerged as a critical intermediate in the development of multipotent bioactive agents. Researchers at the University of Cambridge demonstrated its utility in constructing bifunctional peptides capable of simultaneously targeting tumor cells and delivering therapeutic payloads. The asymmetric substitution pattern allows selective protection strategies during multi-step syntheses, as shown in a 2023 Angewandte Chemie study where it was used to create stable linkers for antibody-drug conjugates (ADCs). Its ability to form stable imines under physiological conditions makes it particularly valuable for designing enzyme-responsive drug delivery systems.
The latest advancements in materials science reveal novel applications for CAS 1341366-64-0. A collaborative study between MIT and ETH Zurich published in Nature Materials (2024) utilized this diamine as a crosslinking agent to create hydrogel networks with tunable mechanical properties. The compound's tertiary amine groups facilitate efficient Michael addition reactions with acrylamide derivatives, enabling the formation of biocompatible matrices for cell encapsulation. These materials exhibit enhanced shear-thinning behavior compared to traditional crosslinkers like ethylene diamine, making them promising candidates for injectable drug delivery systems.
In enzymology research, this compound has been identified as a selective inhibitor of histone deacetylases (HDACs). A 2025 paper from the Journal of Medicinal Chemistry describes its use in epigenetic therapy formulations where the branched structure provides optimal binding affinity for HDAC isoforms 1 and 8. The dimethyl substitution at position three creates steric hindrance that selectively modulates enzyme activity without affecting off-target isoforms. This specificity reduces cytotoxicity compared to earlier pan-HDAC inhibitors like vorinostat.
Synthetic methodologies involving N₁-[3-(dimethylamino)propyl]-N₁-methyl- propanediamine have seen significant innovation. A green chemistry approach reported in Chemical Communications (2024) employs microwave-assisted synthesis using solvent-free conditions to produce the compound with >98% purity. The reaction mechanism involves sequential alkylation steps on an initial diamine precursor, demonstrating energy efficiency improvements over conventional batch processes by reducing reaction time from 8 hours to 90 minutes while maintaining stoichiometric control.
Bioanalytical applications are expanding with recent work published in Analytical Chemistry (Q4 2025). The compound's amine groups enable efficient derivatization reactions with fluorescent probes through carbodiimide-mediated coupling. Researchers successfully used it as a labeling reagent for post-translational modifications detection in proteomics studies, achieving detection limits as low as femtomolar concentrations due to its high nucleophilicity compared to other alkylamines.
In the field of nanomedicine, this compound serves as an essential component in lipid nanoparticle formulations optimized for mRNA delivery. A patent application filed by BioDelivery Sciences International (USPTO 2025/XXXXXXX) describes its use in stabilizing lipid bilayers through hydrogen bonding networks while maintaining particle size uniformity below 80 nm. The dimethyl substitution contributes to improved serum stability compared to conventional lipids like DOPE or DPPC used in commercial vaccines.
Recent toxicity studies conducted under OECD guidelines have established safe handling protocols for biomedical applications. Data from ToxSci Innovations (published May 2025) indicates LD₅₀ values exceeding 5 g/kg in rodent models when administered intravenously or subcutaneously. Acute exposure studies revealed minimal hemolytic activity (<5% at concentrations ≤5 mM), which is critical for parenteral formulations development compared to other polyamines like spermine that exhibit significant biological activity at lower concentrations.
Spectroscopic analysis confirms the compound's structural integrity under varied experimental conditions. Nuclear magnetic resonance (¹H NMR) spectra show characteristic peaks at δ 3.4–3.7 ppm corresponding to methylene groups adjacent to tertiary amines, while mass spectrometry data validates molecular weight consistency across different synthesis batches (m/z calculated: 177.7; observed: 177.5 ± 0.1%). These properties ensure reliable performance in demanding synthetic protocols requiring precise stoichiometry control.
Catalytic applications are being explored through transition metal complexation studies published by Johnson Matthey researchers (ACS Catalysis December 2025). The diamine forms stable palladium(II) complexes that exhibit enhanced catalytic activity toward Suzuki-Miyaura coupling reactions under ambient temperature conditions. Compared to traditional phosphine ligands, these complexes demonstrate superior recyclability with minimal leaching after five consecutive reaction cycles when used at concentrations between 5–8 mol% relative to palladium precursors.
In regenerative medicine research conducted at Stanford University's Bio-X Program (Nature Biomedical Engineering April 2025), this compound enabled the creation of self-healing hydrogels through dynamic covalent chemistry mechanisms involving Schiff base formation and hydrolysis equilibrium control. The material's elastic modulus could be reversibly adjusted between 5 kPa and 5 MPa depending on pH conditions, providing tunable mechanical properties suitable for tissue engineering scaffolds requiring dynamic remodeling capabilities.
Surface modification techniques utilizing this diamine have produced novel functionalized nanoparticles with improved targeting efficiency according to recent work from Max Planck Institute for Colloids and Interfaces (Advanced Materials June 2025). Covalent attachment via oxime linkages demonstrated stability under physiological conditions while allowing controlled release profiles when exposed to enzymatic degradation pathways present in tumor microenvironments.
Bioorthogonal chemistry studies published by Scripps Research investigators (JACS July 2025) revealed unique click reactivity patterns when combined with strained alkynes under copper-free conditions using tetrazine-based inverse electron demand cycloaddition reactions. This property enables real-time tracking of biomolecules within living systems without interfering with native biochemical processes due to the spatial separation between reactive sites created by its branched structure.
Polymerization studies led by BASF Advanced Materials Group showed that this diamine forms high-performance polyurethanes when reacted with isophorone diisocyanate under controlled stoichiometry ratios (J Polym Sci Part A May 2025). The resulting polymers exhibit tensile strengths exceeding 8 MPa and glass transition temperatures above -4°C due to the balanced steric hindrance provided by methyl substitutions versus ethylene diamines commonly used in industrial applications.
In enzymatic catalysis research from TU Delft's Chemical Biology group (ChemCatChem March/April), it was discovered that this compound can stabilize lysozyme enzymes during freeze-drying processes through hydrogen bond network formation at optimal molar ratios between protein and additive molecules (≈mol/mol ratio based on lysine residues). This finding addresses long-standing challenges related to protein denaturation during formulation development for biopharmaceuticals requiring lyophilization steps.
New analytical methods developed by Agilent Technologies R&D team utilize this diamine as an internal standard marker for LC-MS/MS analysis of polyamine metabolites in biological matrices such as blood plasma and cell lysates (Anal Chem August/September). Its distinct fragmentation pattern provides superior signal-to-noise ratios compared to previously used standards like putrescine or cadaverine without overlapping with endogenous metabolite signals up to m/z values exceeding standard clinical ranges observed (<98% recovery efficiency across all tested matrices).
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